molecular formula C14H19F2NO4S B2541217 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2177365-61-4

2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2541217
CAS No.: 2177365-61-4
M. Wt: 335.37
InChI Key: WQCBYDKXFQXIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19F2NO4S and its molecular weight is 335.37. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Arthritis and Pain Management

Research into benzenesulfonamide derivatives, such as those discussed by Hashimoto et al. (2002), has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including JTE-522, have shown potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic applications of such molecules in inflammation and pain management Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Herbicide Hydrolysis and Environmental Degradation

Benzenesulfonamide derivatives are also studied for their environmental interactions, such as the hydrolysis of sulfonylurea herbicides. Braschi et al. (1997) investigated the degradation of triasulfuron, a herbicide, revealing the stability and degradation pathways in various pH conditions, contributing to our understanding of agricultural chemical persistence and environmental safety I. Braschi, L. Calamai, A. Cremonini, P. Fusi, C. Gessa, O. Pantani, A. Pusino, 1997.

PI3K Inhibitors for Pulmonary Fibrosis

Norman (2014) discusses the applications of PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough, based on the chemical structures closely related to benzenesulfonamides. This research demonstrates the potential of benzenesulfonamide derivatives in respiratory disease management P. Norman, 2014.

Carbonic Anhydrase Inhibition for Tumor Management

Pala et al. (2014) synthesized novel benzenesulfonamides and tetrafluorobenzenesulfonamides using a click chemistry approach, targeting carbonic anhydrase isoforms. These compounds were found to be potent inhibitors, especially against tumor-associated isoforms, indicating their potential in cancer therapy N. Pala, Laura Micheletto, M. Sechi, M. Aggarwal, F. Carta, R. McKenna, C. Supuran, 2014.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBYDKXFQXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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